双环吡喃酮

描述

Bicyclopyrone is a herbicide that acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the destruction of chlorophyll in plants . This mode of action is shared with several other herbicide active ingredients, for example, mesotrione, isoxaflutole, topramezone, tembotrione, and pyrasulfatole .

Molecular Structure Analysis

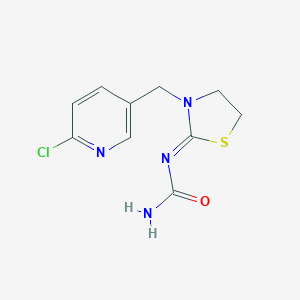

Bicyclopyrone has the molecular formula C19H20F3NO5 . It is a member of the class of pyridines that is pyridine which is substituted at positions 2, 3, and 6 by (2-methoxyethoxy)methyl, (2-hydroxy-4-oxobicyclo[3.2.1]oct-2-en-3-yl)carbonyl, and trifluoromethyl groups, respectively .

Physical And Chemical Properties Analysis

Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems .

科学研究应用

蔬菜生产中的除草

双环吡喃酮 (BCP) 已被用于蔬菜生产中的除草 . 在高有机质含量淤泥土壤中,施用前出苗 (PRE) 和后定向 (POST-DIR) 时,它对蔬菜作物表现出良好的耐受性 . 然而,BCP 的后出苗 (POST) 施用严重损害了所有作物 .

特定杂草的防治

BCP 在防治某些类型的杂草方面有效。 例如,它被发现可以防治毛叶天葵和小型马齿苋,在后出苗时施用 . 然而,无论哪种土壤类型或任何生长阶段,它都没有防治匍匐猪草 .

土壤类型和施用量

作用机制

Target of Action

Bicyclopyrone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are necessary for the photosynthesis process and protection against oxidative stress in plants .

Mode of Action

Bicyclopyrone acts by inhibiting the HPPD enzyme . This inhibition blocks the function of HPPD required for producing essential compounds for carotenoid pigments . Without carotenoid pigments, the plant bleaches and eventually dies . This mode of action is shared with several other herbicide active ingredients .

Biochemical Pathways

The inhibition of HPPD by Bicyclopyrone disrupts the tyrosine catabolism pathway, leading to the destruction of chlorophyll in plants . This disruption prevents the production of plastoquinones and tocopherols, leading to the bleaching and eventual death of the plant .

Pharmacokinetics

Bicyclopyrone is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1-2 hours at low and high doses . The majority of administered radioactivity was excreted in the urine within 24 hours (>80%) and excretion was nearly complete by 7 days after a single dose (98-99%) . There was no evidence of bioaccumulation following repeated dosing .

Result of Action

The molecular effect of Bicyclopyrone’s action is the inhibition of the HPPD enzyme, leading to a disruption in the tyrosine catabolism pathway . On a cellular level, this results in the destruction of chlorophyll, causing the plant to bleach and eventually die .

Action Environment

Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . It is moderately toxic to fish, aquatic invertebrates and aquatic plants but presents a low risk to honeybees . Its efficacy is similar to other HPPD products and has provided excellent weed control in trials .

安全和危害

生化分析

Biochemical Properties

Bicyclopyrone plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is essential for the catabolism of tyrosine, a process that leads to the production of plastoquinone and tocopherols, which are vital for chlorophyll synthesis and protection against oxidative stress in plants. By inhibiting this enzyme, bicyclopyrone disrupts the production of chlorophyll, leading to the destruction of chlorophyll-containing tissues in susceptible plants .

Cellular Effects

Bicyclopyrone affects various types of cells and cellular processes. In plants, it primarily targets chloroplasts, leading to the breakdown of chlorophyll and subsequent cell death. This disruption in chlorophyll synthesis affects the plant’s ability to perform photosynthesis, ultimately leading to its demise. Additionally, bicyclopyrone can influence cell signaling pathways and gene expression related to stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of bicyclopyrone involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase, thereby inhibiting its activity. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols. The lack of these essential molecules leads to the accumulation of reactive oxygen species, causing oxidative damage and cell death in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bicyclopyrone have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that bicyclopyrone can have persistent effects on cellular function, including prolonged inhibition of chlorophyll synthesis and sustained oxidative stress in plants .

Dosage Effects in Animal Models

The effects of bicyclopyrone vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and metabolized, with minimal adverse effects. At high doses, bicyclopyrone can cause significant toxicity, including liver and kidney damage. Studies have shown that the compound has a biphasic elimination pattern, with rapid initial clearance followed by slower secondary elimination .

Metabolic Pathways

Bicyclopyrone is involved in several metabolic pathways, primarily through its interaction with 4-hydroxyphenylpyruvate dioxygenase. The compound undergoes oxidative phase I reactions, including hydroxylation and O-demethylation, followed by conjugation with glycine. These metabolic processes lead to the formation of various metabolites, which are excreted primarily through urine .

Transport and Distribution

Within cells and tissues, bicyclopyrone is transported and distributed via specific transporters and binding proteins. The compound is rapidly absorbed and reaches maximum concentrations in blood and plasma within 1-2 hours of administration. It is then distributed to various tissues, with the highest levels found in the liver and kidneys. Bicyclopyrone does not show significant bioaccumulation, as it is efficiently excreted from the body .

Subcellular Localization

Bicyclopyrone is primarily localized in the chloroplasts of plant cells, where it exerts its herbicidal activity. The compound’s localization is facilitated by specific targeting signals that direct it to the chloroplasts. Once inside the chloroplasts, bicyclopyrone inhibits 4-hydroxyphenylpyruvate dioxygenase, leading to the disruption of chlorophyll synthesis and subsequent cell death .

属性

IUPAC Name |

3-[hydroxy-[2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO5/c1-27-6-7-28-9-13-12(4-5-14(23-13)19(20,21)22)18(26)15-16(24)10-2-3-11(8-10)17(15)25/h4-5,10-11,26H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAYSXFWIUNXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=C2C(=O)C3CCC(C3)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058064 | |

| Record name | Bicyclopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352010-68-5 | |

| Record name | Bicyclopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)pyridine-3-carbonyl}bicyclo[3.2.1]oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。